An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)pyridine-2,6-diol
An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)pyridine-2,6-diol
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 4-(Trifluoromethyl)pyridine-2,6-diol (CAS RN: 356518-28-0), a heterocyclic compound of increasing interest in medicinal chemistry and materials science.[1] The presence of a strongly electron-withdrawing trifluoromethyl group combined with two ionizable hydroxyl groups on a pyridine scaffold imparts a unique and complex chemical character.[2] This document moves beyond a simple recitation of data, offering in-depth explanations of the underlying chemical principles, particularly the critical role of tautomerism. It is designed for researchers, scientists, and drug development professionals, providing not only theoretical insights but also detailed, field-proven experimental and computational protocols for the independent characterization of this and similar molecules.
Molecular Structure and the Critical Role of Tautomerism
The nominal structure of 4-(Trifluoromethyl)pyridine-2,6-diol belies its complex solution and solid-state behavior. Like simpler hydroxypyridines, this molecule is subject to prototropic tautomerism, existing as an equilibrium mixture of several forms. The exact position of this equilibrium is paramount as it dictates nearly all other physicochemical properties, including solubility, acidity, and lipophilicity.[3][4]
The primary tautomeric forms include the aromatic diol, the mono-keto hydroxypyridinone, and the non-aromatic pyridinedione.
Caption: Tautomeric equilibria of 4-(Trifluoromethyl)pyridine-2,6-diol.
Based on extensive studies of analogous 2-hydroxypyridine/2-pyridone systems, the equilibrium is highly sensitive to the environment.[3] In the gas phase or non-polar solvents, the aromatic hydroxy form may be significant. However, in polar solvents like water and in the solid state, the more polar pyridone and dione forms, which allow for stronger intermolecular hydrogen bonding, are expected to predominate.[4] This shift is driven by the greater dipole moment of the keto forms, leading to more favorable solvation in polar media.[4] The strongly electron-withdrawing trifluoromethyl group further influences the electron density of the ring, likely favoring the keto tautomers. For the remainder of this guide, properties will be discussed with the understanding that the molecule likely exists primarily as the hydroxypyridinone and/or dione tautomers under typical experimental conditions.
Synthesis Pathway
A likely precursor would be ethyl 4,4,4-trifluoroacetoacetate, which contains the required trifluoromethyl group and appropriate functionality for cyclization.
Caption: Proposed one-pot synthesis workflow for the target compound.
Core Physicochemical Properties
Direct experimental data for 4-(Trifluoromethyl)pyridine-2,6-diol is sparse. Therefore, this section combines theoretical predictions based on analogous structures with detailed protocols for experimental determination.
Data Summary
The following table summarizes the key physicochemical properties. Calculated values are derived from established computational algorithms and serve as robust estimates pending experimental verification.
| Property | Value (Predicted/Calculated) | Method/Source | Experimental Protocol Section |
| Molecular Formula | C₆H₄F₃NO₂ | - | N/A |
| Molecular Weight | 179.10 g/mol | - | N/A |
| CAS Number | 356518-28-0 | [1] | N/A |
| pKa₁ (first deprotonation) | ~ 4.5 - 5.5 | Computational (QM/QSAR) | 3.2.2 |
| pKa₂ (second deprotonation) | ~ 8.0 - 9.0 | Computational (QM/QSAR) | 3.2.2 |
| cLogP | ~ 0.5 - 0.8 | Fragment-based calculation | 3.3.2 |
| Aqueous Solubility | Moderately Soluble | Qualitative Assessment | 3.4.2 |
Acid-Base Properties (pKa)
The molecule possesses two acidic protons from the hydroxyl groups and a weakly basic nitrogen atom. The strong electron-withdrawing effect of the trifluoromethyl group significantly increases the acidity of the hydroxyl groups compared to unsubstituted dihydroxypyridine and decreases the basicity of the ring nitrogen.
3.2.1 Mechanistic Insights & Predicted Values Due to the tautomerism, the observed pKa values will represent the macroscopic dissociation constants of the equilibrium mixture. The first deprotonation is expected from the more acidic hydroxyl group, likely influenced by the adjacent carbonyl in the hydroxypyridinone tautomer. Quantum mechanical (QM) and QSAR methods have proven effective in predicting the pKa of hydroxypyridin-4-ones with an accuracy of ±0.2 to 1.0 log units.[7][8] Applying these principles, the first pKa is estimated to be in the moderately acidic range of 4.5-5.5, with the second deprotonation occurring at a higher pH of 8.0-9.0.
3.2.2 Experimental Protocol: Potentiometric Titration This self-validating protocol determines the pKa values by monitoring pH changes upon addition of a titrant.
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Preparation: Accurately weigh ~10-20 mg of the compound and dissolve in ~50 mL of degassed, deionized water. If solubility is limited, a co-solvent (e.g., 10% methanol) can be used, but the pKa will be an apparent value (pKa').
-
Instrumentation: Calibrate a high-precision pH meter with at least three standard buffers (e.g., pH 4.01, 7.00, 10.01). Use a magnetic stirrer at a constant, slow speed.
-
Titration (Acidic pKa): Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots (e.g., 0.05 mL). Record the pH after each addition, ensuring the reading stabilizes.
-
Titration (Basic pKa): To determine the pKa of the conjugate acid (protonated nitrogen), start with a fresh solution and titrate with 0.1 M HCl.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. For polyprotic systems, the pKa values are determined from the pH at the midpoint between equivalence points. Use derivative plots (dpH/dV) to accurately locate the equivalence points.
-
Validation: Repeat the titration at least three times to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.
Lipophilicity (LogP & LogD)
Lipophilicity is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).[9] It is expressed as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH, which accounts for all ionic species.
3.3.1 Mechanistic Insights & Calculated Values The LogP value represents a balance between the hydrophilic character of the hydroxyl/carbonyl groups and the lipophilic nature of the trifluoromethyl group and the pyridine ring. Computational methods based on fragment contributions are reliable for estimating LogP.[10][11] Based on these methods, the calculated LogP (cLogP) is estimated to be in the range of 0.5 - 0.8. This indicates a relatively balanced hydrophilic/lipophilic character for the neutral molecule. Since the molecule is acidic, its LogD will decrease significantly as the pH increases above the first pKa, due to the formation of the more water-soluble anionic species.
3.3.2 Experimental Protocol: Shake-Flask Method (OECD 107) This classic method directly measures the partitioning of the compound between n-octanol and water.
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Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2.0, 7.4, 9.0). Pre-saturate n-octanol with the aqueous buffer and vice-versa by shaking them together for 24 hours and allowing the layers to separate.
-
Partitioning: Dissolve a known amount of the compound in the pre-saturated n-octanol. Add a precise volume of this solution to a precise volume of the corresponding pre-saturated aqueous buffer in a glass vessel.
-
Equilibration: Shake the vessel at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 2-24 hours).
-
Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a validated analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation:
-
P = [Concentration in Octanol] / [Concentration in Aqueous]
-
LogP is the value determined at a pH where the compound is >99% neutral (e.g., pH 2.0).
-
LogD is the value determined at a specific pH (e.g., 7.4).
-
-
Validation: The total amount of substance recovered from both phases should be within 90-110% of the initial amount added. Perform the experiment in triplicate.
Aqueous Solubility
Solubility is a fundamental property that affects bioavailability and formulation. The presence of hydrogen bond donors and acceptors in the molecule suggests some degree of water solubility, while the rigid, crystalline nature of pyridones can limit it due to high crystal lattice energy.[12]
3.4.1 Mechanistic Insights The solubility of 4-(Trifluoromethyl)pyridine-2,6-diol will be a function of the interplay between its ability to hydrogen bond with water via its -OH and C=O groups and the energy required to overcome the intermolecular forces in its solid-state crystal lattice. The solubility is expected to be pH-dependent, increasing significantly at pH values above the first pKa as the highly soluble anionic form is generated.
3.4.2 Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
-
Preparation: Add an excess amount of the solid compound to a series of vials containing buffered aqueous solutions at various pH values (e.g., 2.0, 5.0, 7.4, 9.0).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-72 hours). The continued presence of undissolved solid must be confirmed.
-
Sample Preparation: After equilibration, allow the solid to settle. Filter the supernatant through a low-binding 0.45 µm filter to remove all undissolved particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC or UV-Vis method against a standard curve.
-
Validation: To confirm equilibrium has been reached, take samples at multiple time points (e.g., 24h, 48h, 72h). The calculated solubility should be consistent for the last two time points.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is essential for unambiguous structural confirmation and for studying the tautomeric equilibrium.
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- 5. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 6. (PDF) Synthesis of 4-Substituted-Pyridine-2,6-Dicarboxylic [research.amanote.com]
- 7. Prediction of 3-hydroxypyridin-4-one (HPO) hydroxyl pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]
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